molecular formula C7H9ClFNO B6163321 5-(aminomethyl)-2-fluorophenol hydrochloride CAS No. 2044704-82-5

5-(aminomethyl)-2-fluorophenol hydrochloride

Cat. No.: B6163321
CAS No.: 2044704-82-5
M. Wt: 177.6
InChI Key:
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Description

5-(aminomethyl)-2-fluorophenol hydrochloride is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a fluorophenol ring, which is further stabilized by the addition of hydrochloride. The unique structure of this compound makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2-fluorophenol hydrochloride typically involves the reaction of 2-fluorophenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the aromatic ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2-fluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(aminomethyl)-2-fluorophenol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a phenol.

    3-(aminomethyl)phenylboronic acid hydrochloride: Contains a boronic acid group instead of a fluorine atom.

Uniqueness

5-(aminomethyl)-2-fluorophenol hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(aminomethyl)-2-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGDPLYSQHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044704-82-5
Record name Phenol, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044704-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(aminomethyl)-2-fluorophenol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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